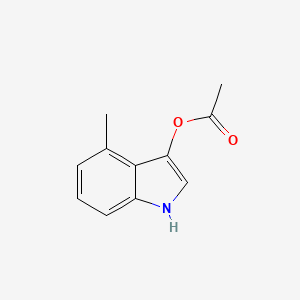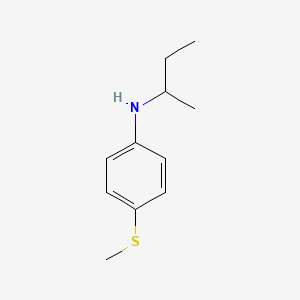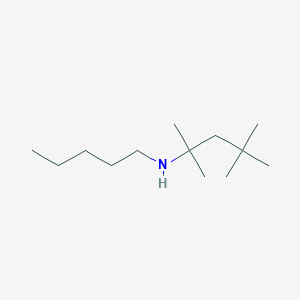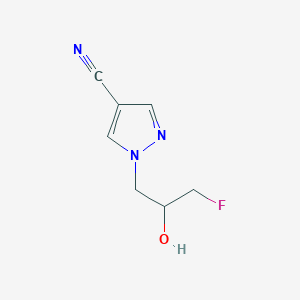
Ethyl 3-amino-5-cyclopropylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-5-cyclopropylthiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered rings containing sulfur as a heteroatom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-cyclopropylthiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives .
Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . The reaction conditions typically involve mild temperatures and the use of solvents such as 1-ethyl-3-methylimidazolium ethyl sulfate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale application of the Gewald reaction due to its efficiency and high yield. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-amino-5-cyclopropylthiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-5-cyclopropylthiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of ethyl 3-amino-5-cyclopropylthiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its antimicrobial and anticancer effects. It also exhibits anti-inflammatory properties by modulating the activity of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-5-cyclopropylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
- Ethyl 2-amino-3-cyclopropylthiophene-2-carboxylate
- Ethyl 5-amino-3-cyclopropylthiophene-2-carboxylate
These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Eigenschaften
Molekularformel |
C10H13NO2S |
|---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
ethyl 3-amino-5-cyclopropylthiophene-2-carboxylate |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)9-7(11)5-8(14-9)6-3-4-6/h5-6H,2-4,11H2,1H3 |
InChI-Schlüssel |
PPVVPAGNKQUZOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(S1)C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13217686.png)
![Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B13217689.png)

![2-[4-(Cyclopentylamino)phenyl]acetonitrile](/img/structure/B13217693.png)




![Bicyclo[3.1.0]hexane-2-sulfonyl chloride](/img/structure/B13217706.png)



![({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B13217723.png)
